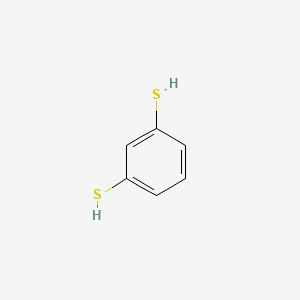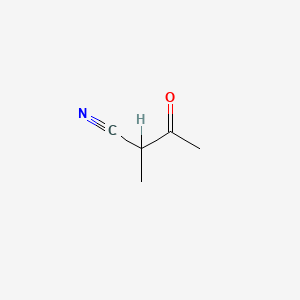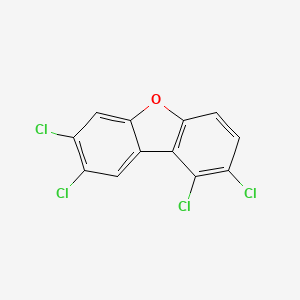
1,2,7,8-Tetrachlorodibenzofuran
Overview
Description
1,2,7,8-Tetrachlorodibenzofuran (TCDF) is a chlorinated dibenzofuran, a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
TCDF is a byproduct in the synthesis of polychlorinated biphenyls and produced by municipal waste incinerators and open burn sites . Photocatalytic UV degradation of TCDF has been studied in the presence of silver zeolite . Theoretical studies have also explored the reaction mechanisms between TCDF and the methylidyne radical .
Molecular Structure Analysis
The molecular formula of TCDF is C12H4Cl4O . The structure of TCDF includes chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule .
Chemical Reactions Analysis
Theoretical investigations have explored the reaction mechanisms between TCDF and the methylidyne radical . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .
Physical And Chemical Properties Analysis
TCDF has a molecular formula of C12H4Cl4O, an average mass of 305.972 Da, and a monoisotopic mass of 303.901611 Da . The properties most important for understanding the environmental behavior of TCDF appear to be water solubility (WS), vapor pressure (VP), octanol/water partition coefficient (Kow), organic carbon partition coefficient (Koc), and photochemical quantum yield .
Scientific Research Applications
Metabolism and Biliary Excretion in Rats : The metabolism of 2,3,7,8-tetrachlorodibenzofuran (TCDF) in rats has been investigated. Major biliary metabolites identified include 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran (Burka, McGown, & Tomer, 1990).
Pharmacokinetics in Various Species : A physiological model developed to describe the distribution of TCDF in rats, mice, and monkeys indicates the liver as the primary site of concentration and metabolism, followed by excretion primarily to the feces (King et al., 1983).
Synthesis of Carbon-14 Labeled Compounds : Research has been conducted on the synthesis of carbon-14 labeled 2,3,7,8- and 1,2,7,8- tetrachlorodibenzofuran, contributing to the understanding of the chemical properties and potential applications of these compounds (Gray, Mcclellan, & Dipinto, 1981).
Disposition in Rats : The study of 1,2,3,7,8-pentachlorodibenzofuran (a related compound) in rats highlights its rapid clearance from the blood, distribution to various tissues, and metabolism to polar metabolites excreted via bile into the feces (Brewster & Birnbaum, 1988).
Induction of Cytochrome P450-dependent Monooxygenase Activities : The structure-dependent induction of monooxygenase activities by TCDF and related compounds in rat hepatoma cells indicates the potential for mechanistic studies of these chemicals (Zacharewski, Harris, & Safe, 1989).
AhR as a Target for Chemotherapy : TCDF and related compounds have been studied for their potential as chemotherapy agents for estrogen receptor-negative breast cancer, highlighting the role of the aryl hydrocarbon receptor (AhR) in their mechanism of action (Zhang et al., 2009).
Toxicological Assessment : A study on the toxicological assessment of various polychlorinated dibenzofurans, including 1,2,7,8-tetrachlorodibenzofuran, in rats, provides insights into their acute toxicity and effects on hepatic enzymes (Yoshihara et al., 1981).
Safety And Hazards
TCDD, a compound similar to TCDF, is considered a potential occupational carcinogen . In animals, TCDD causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . Studies of humans exposed to TCDD-contaminated materials suggest that TCDD is the cause of observed chloracne, metabolic disorders (porphyria), and other systemic problems and are suggestive of TCDD’s ability to cause cancer .
Future Directions
Future research could focus on exploring the potential role of other radicals in the transformation of TCDF. Theoretical investigations could provide new insights into the reactivity of these radicals toward TCDF-like dioxins . Additionally, more research is needed to better understand the formation and degradation of TCDF and similar compounds .
properties
IUPAC Name |
1,2,7,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODWPAQNABOHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207538 | |
| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,7,8-Tetrachlorodibenzofuran | |
CAS RN |
58802-20-3 | |
| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,7,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93O23N0574 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



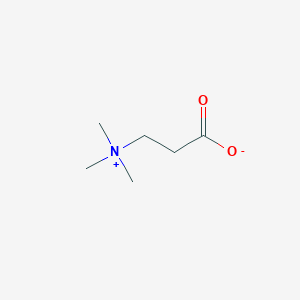
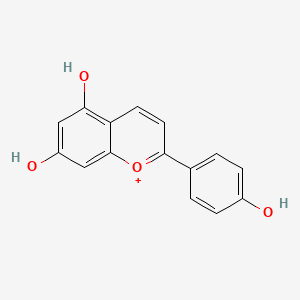
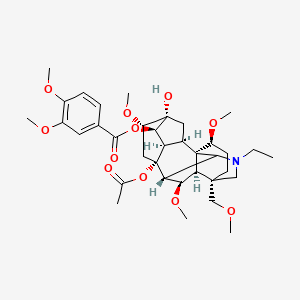
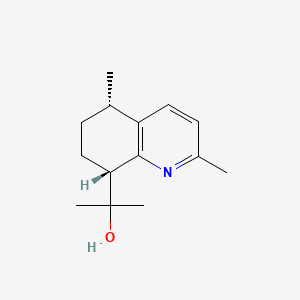
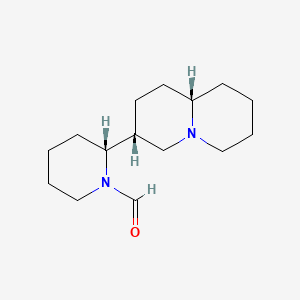
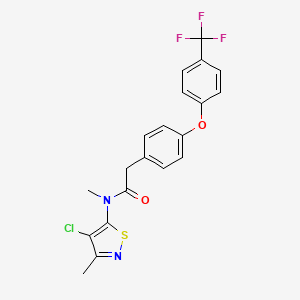
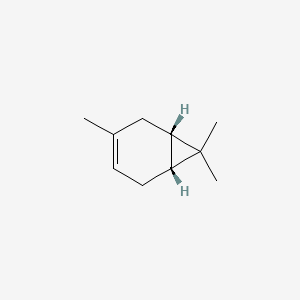
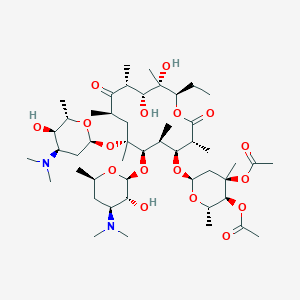
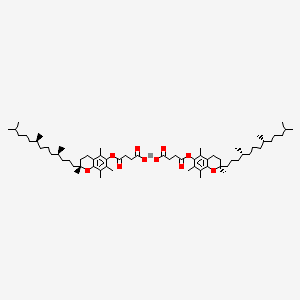
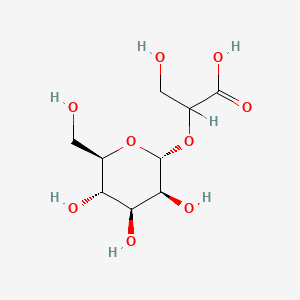
![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)
![2-Hydroxy-1,5-dimethoxydibenzo[cd,f]indol-4(5H)-one](/img/structure/B1198323.png)
